Pregabalin Isobutyl Ester Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregabalin Isobutyl Ester Hydrochloride is a derivative of Pregabalin, a well-known anticonvulsant and analgesic medication. Pregabalin itself is a structural analog of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. The esterification of Pregabalin with isobutanol and subsequent conversion to its hydrochloride salt form enhances its solubility and stability, making it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregabalin Isobutyl Ester Hydrochloride typically involves the esterification of Pregabalin with isobutanol. This reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester. The resulting ester is then converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of enzymatic catalysts, such as lipases, has also been explored to achieve more environmentally friendly and efficient synthesis routes .
Chemical Reactions Analysis
Types of Reactions
Pregabalin Isobutyl Ester Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Pregabalin and isobutanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as alcohols or amines can be used under mild heating conditions.
Major Products Formed
Hydrolysis: Pregabalin and isobutanol.
Oxidation: Carboxylic acids derived from the oxidation of the isobutyl group.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Pregabalin Isobutyl Ester Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in esterification reactions.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of esterified drugs.
Medicine: Explored for its potential use in drug delivery systems due to its enhanced solubility and stability.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of Pregabalin Isobutyl Ester Hydrochloride is similar to that of Pregabalin. It binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding inhibits calcium influx at nerve terminals, reducing the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This results in its anticonvulsant and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Pregabalin: The parent compound, used primarily for its anticonvulsant and analgesic properties.
Gabapentin: Another GABA analog with similar uses but different pharmacokinetic properties.
Baclofen: A GABA-B receptor agonist used as a muscle relaxant.
Uniqueness
Pregabalin Isobutyl Ester Hydrochloride is unique due to its enhanced solubility and stability compared to Pregabalin. This makes it a valuable compound for research and industrial applications where these properties are advantageous .
Properties
Molecular Formula |
C12H26ClNO2 |
---|---|
Molecular Weight |
251.79 g/mol |
IUPAC Name |
2-methylpropyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride |
InChI |
InChI=1S/C12H25NO2.ClH/c1-9(2)5-11(7-13)6-12(14)15-8-10(3)4;/h9-11H,5-8,13H2,1-4H3;1H/t11-;/m0./s1 |
InChI Key |
YZLOMCZKXFOKMH-MERQFXBCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)OCC(C)C)CN.Cl |
Canonical SMILES |
CC(C)CC(CC(=O)OCC(C)C)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.